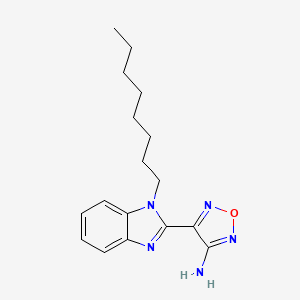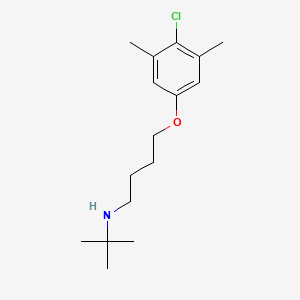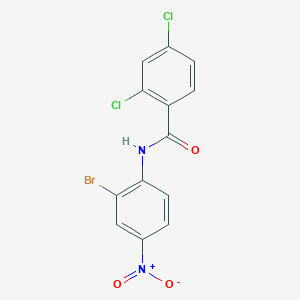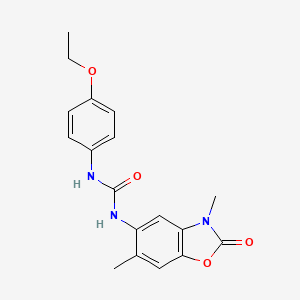![molecular formula C11H12ClNOS B5129387 N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
N-allyl-2-[(4-chlorophenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-[(4-chlorophenyl)thio]acetamide, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACT is a thioamide derivative of N-substituted allylamines and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]acetamide is not fully understood. However, it has been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. N-allyl-2-[(4-chlorophenyl)thio]acetamide has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to modulate the immune system by regulating cytokine production.
Biochemical and Physiological Effects
N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to exhibit a range of biochemical and physiological effects. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to induce apoptosis in cancer cells and to modulate the immune system by regulating cytokine production. Additionally, N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-[(4-chlorophenyl)thio]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it exhibits a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also limitations to the use of N-allyl-2-[(4-chlorophenyl)thio]acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on N-allyl-2-[(4-chlorophenyl)thio]acetamide. One area of interest is the development of N-allyl-2-[(4-chlorophenyl)thio]acetamide as a potential antibacterial and antifungal agent. Another area of interest is the use of N-allyl-2-[(4-chlorophenyl)thio]acetamide as an anti-inflammatory agent and as a modulator of the immune system. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]acetamide and its effects on various biological processes.
Métodos De Síntesis
The synthesis of N-allyl-2-[(4-chlorophenyl)thio]acetamide involves the reaction of 4-chlorobenzenethiol with allylamine in the presence of acetic anhydride. The resulting product is then treated with thioacetic acid to yield N-allyl-2-[(4-chlorophenyl)thio]acetamide. The synthesis of N-allyl-2-[(4-chlorophenyl)thio]acetamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
N-allyl-2-[(4-chlorophenyl)thio]acetamide has been extensively studied for its potential applications in scientific research. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to exhibit antibacterial, antifungal, and antitumor activity. It has also been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been used in various in vitro and in vivo experiments to study the mechanisms of action of these effects.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYARCQGPHAQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)


![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)